molecular formula C9H10BrNO B1592900 3-(4-Bromophenoxy)azetidine CAS No. 954224-25-0

3-(4-Bromophenoxy)azetidine

Cat. No. B1592900
CAS RN: 954224-25-0
M. Wt: 228.09 g/mol
InChI Key: FWLCPBKLVSGXQV-UHFFFAOYSA-N
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Description

“3-(4-Bromophenoxy)azetidine” is a heterocyclic compound. It has a molecular weight of 228.09 g/mol . The IUPAC name for this compound is 3-(4-bromophenoxy)azetidine .


Synthesis Analysis

Azetidines can be synthesized through various methods. One such method involves the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines . This reaction proceeds in high yields even in the presence of acid-sensitive and Lewis basic functional groups .


Molecular Structure Analysis

The molecular structure of “3-(4-Bromophenoxy)azetidine” is denoted by the formula C9H10BrNO . It is a heterocyclic compound utilized in numerous scientific experiments.


Chemical Reactions Analysis

Azetidines are immensely reactive due to the considerable ring strain . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .


Physical And Chemical Properties Analysis

“3-(4-Bromophenoxy)azetidine” is a powder . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Stereoselective Synthesis and Ring Transformation

Research on 3-(4-Bromophenoxy)azetidine has shown its utility in stereoselective synthesis processes. For instance, a study by Mollet et al. (2011) explored the stereoselective preparation of various azaheterocycles, including 4-bromo- and 4-phenoxy derivatives, via the ring transformation of 2-(2-mesyloxyethyl)azetidines. This method provides access to 5,5-nor-dimethyl analogs of 3,4-disubstituted piperidines, serving as valuable templates in medicinal chemistry (Mollet et al., 2011).

Catalysis and Coupling Reactions

Denis et al. (2018) reported the synthesis of 3,3-Diarylazetidines via a calcium(II)-catalyzed Friedel-Crafts alkylation, highlighting the versatility of azetidine derivatives in catalytic processes. This approach showcases the ability of azetidines to engage in complex coupling reactions, enhancing the development of drug-like compounds (Denis et al., 2018).

Synthesis of Saturated Azacycles

Betz et al. (2019) demonstrated the use of 3-(4-Bromophenoxy)azetidine derivatives in the efficient and selective intermolecular sp3-C-H amination of alkyl bromide derivatives. This method enables the synthesis of substituted azetidines and larger ring, nitrogen-containing saturated heterocycles, further expanding the utility of azetidines in organic synthesis (Betz et al., 2019).

Antitumor Activity and Drug Design

Research on bromophenol derivatives, including those related to 3-(4-Bromophenoxy)azetidine, has also indicated potential anticancer properties. Akbaba et al. (2013) synthesized novel bromophenol derivatives and evaluated them as carbonic anhydrase inhibitors, showing strong inhibitory activity against certain isozymes. This suggests the possibility of using 3-(4-Bromophenoxy)azetidine and its derivatives in the design of anticancer agents (Akbaba et al., 2013).

High-Energy Building Blocks

Kohler et al. (2018) developed a scalable process for the production of 3-(Bromoethynyl)azetidine, showcasing its application as a highly energetic building block for pharmaceutical synthesis. This highlights the potential of 3-(4-Bromophenoxy)azetidine derivatives in the creation of complex molecules for various applications (Kohler et al., 2018).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound .

Future Directions

Azetidines have been recognized for their importance in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely continue to explore the synthesis, reactivity, and application of azetidines .

properties

IUPAC Name

3-(4-bromophenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-7-1-3-8(4-2-7)12-9-5-11-6-9/h1-4,9,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLCPBKLVSGXQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647909
Record name 3-(4-Bromophenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenoxy)azetidine

CAS RN

954224-25-0
Record name 3-(4-Bromophenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 3-(4-bromophenoxy)azetidine-1-carboxylate (300 mg, 0.90 mmol) in CH2Cl2 (5 mL) was added TFA (5 mL). The mixture was stirred at room temperature overnight. The reaction mixture was concentrated in vacuo to give 3-(4-bromophenoxy)azetidine (207 mg, 100%) as a yellow oil.
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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